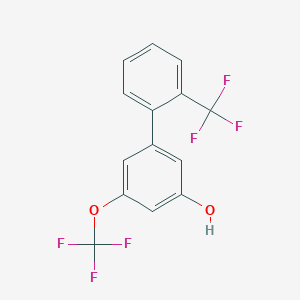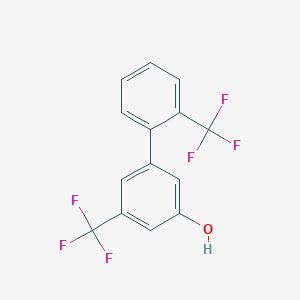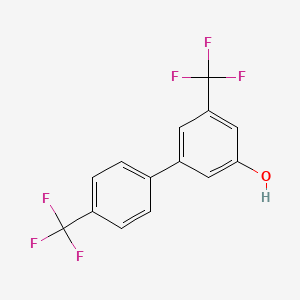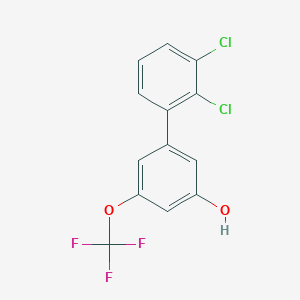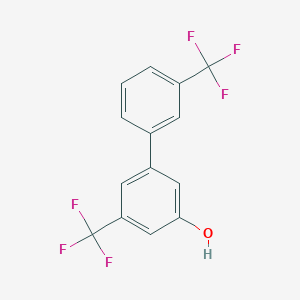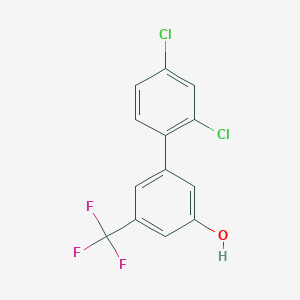
5-(3-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% (5-TFM-3-TFM-Phenol) is a compound that has been studied extensively in the scientific community due to its unique properties. It is a phenol derivative with a trifluoromethyl group attached to both the 3-position and the 5-position of the phenol ring. This trifluoromethylation increases the lipophilicity of the compound, which makes it more soluble in organic solvents. It also increases its stability, making it more resistant to oxidation and hydrolysis. 5-TFM-3-TFM-Phenol has been found to have a wide range of applications in organic synthesis, biomedical research, and analytical chemistry.
Applications De Recherche Scientifique
5-TFM-3-TFM-Phenol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of novel compounds, such as aryl-substituted heterocycles and polycyclic compounds. It has also been used as a ligand in the synthesis of transition metal complexes and as a catalyst in organic reactions. In addition, it has been used as a reagent in the synthesis of a variety of pharmaceuticals, including antibiotics and anti-cancer drugs.
Mécanisme D'action
The mechanism of action of 5-TFM-3-TFM-Phenol is not fully understood. However, it is believed to act as a proton donor or acceptor, depending on its environment. It is also believed to be involved in the formation of hydrogen bonds, which can affect the structure and reactivity of molecules. In addition, it is believed to act as an electron-withdrawing group, which can affect the stability and reactivity of molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFM-3-TFM-Phenol have not been extensively studied. However, it has been found to be non-toxic and non-irritating in laboratory animals. In addition, it has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have potential anti-cancer activity in some cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-TFM-3-TFM-Phenol is its stability and solubility in organic solvents. This makes it an ideal reagent for a variety of organic reactions. However, its solubility in water is limited, which can be a limitation when it is used in aqueous solutions. In addition, its reactivity can be affected by the presence of other compounds in the reaction mixture.
Orientations Futures
The potential applications of 5-TFM-3-TFM-Phenol are vast, and there are many possible future directions for research. These include further studies into its biochemical and physiological effects, as well as its potential use as a drug or as a catalyst in organic reactions. In addition, further research into its reactivity and stability in different environments could lead to new applications. Finally, its potential use in the synthesis of novel compounds and pharmaceuticals could lead to new treatments for various diseases and conditions.
Méthodes De Synthèse
5-TFM-3-TFM-Phenol can be synthesized from commercially available starting materials through a modified Friedel-Crafts acylation reaction. The reaction involves the reaction of 3-trifluoromethylbenzoic acid and 5-trifluoromethylphenol in the presence of anhydrous aluminum chloride as the catalyst. The reaction is usually carried out in dichloromethane at room temperature. The reaction can be monitored by thin-layer chromatography and is usually complete within 1 hour.
Propriétés
IUPAC Name |
3-(trifluoromethoxy)-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)10-3-1-2-8(4-10)9-5-11(21)7-12(6-9)22-14(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIXLQVMCMUDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686691 |
Source


|
| Record name | 5-(Trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Trifluoromethylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261928-21-5 |
Source


|
| Record name | 5-(Trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)




